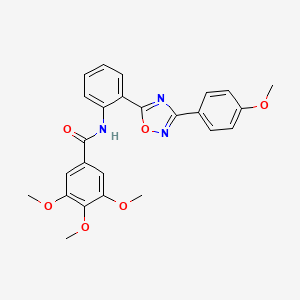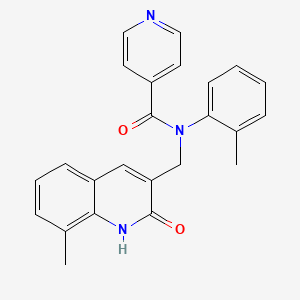
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, also known as HMQN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on neuronal cells. Another area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide in combination with other compounds for synergistic effects is an area of potential research.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, or N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide, is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its anti-tumor, anti-inflammatory, and anti-oxidant activities make it a promising candidate for further investigation. The future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide are vast, and its potential applications in medicine are exciting.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde and N-(o-tolyl)isonicotinamide in the presence of a base catalyst, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-3-4-9-21(16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-8-5-7-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCCZAASMHKQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

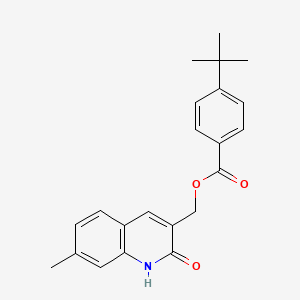

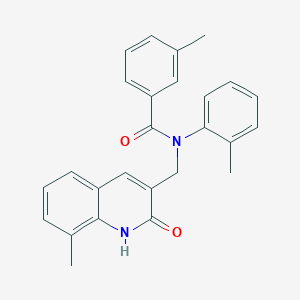




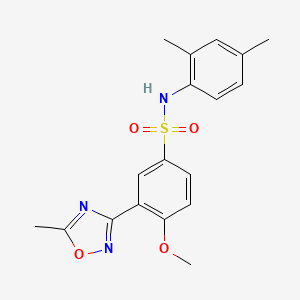
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)

